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Compound of Interest

Compound Name: Febantel

Cat. No.: B1672320

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the anthelmintic
drug Febantel. It covers the crystallographic data, molecular geometry, and intermolecular
interactions, along with detailed experimental protocols for crystal structure determination.
Additionally, a workflow for polymorph screening, a critical aspect of pharmaceutical
development, is presented. While the crystal structure of Febantel is well-documented, this
guide also addresses the current landscape of crystallographic data for its synthetic
derivatives.

Crystal Structure of Febantel

Febantel ((N-[2-[(2-methoxyacetyl)amino]-4-(phenylthio)phenyl]-N'-methoxycarbonyl-
carbamimidoyl)carbamic acid methyl ester) is a pro-benzimidazole anthelmintic agent. Its
efficacy and stability are intrinsically linked to its three-dimensional structure in the solid state.

Crystallographic Data

The crystal structure of Febantel has been determined by single-crystal X-ray diffraction. The
crystallographic data is deposited in the Cambridge Structural Database (CSD) under the
deposition number 872402.[1] The key crystallographic parameters are summarized in the
table below.
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Parameter Value Reference
CCDC Deposition Number 872402 [1]
Empirical Formula C20H22N406S [2]
Formula Weight 446.48 [2]
Crystal System Monoclinic [3]
Space Group P2i/c [3]
a (A) 14.8687 (6) [3]
b (A) 7.2434 (2) [3]
c (A) 12.5592 (4) [3]
o (%) 20 [3]
B (°) 107.5586 (8) [3]
y () 20 [3]
Volume (A3) 1289.61 (8) [3]
Z 4 [3]

Note: Detailed atomic coordinates, bond lengths, and angles are available in the
Crystallographic Information File (CIF) corresponding to CCDC 872402, which can be
accessed via the CCDC website.[4][5][6][7][8][9][10][11]

Molecular Geometry and Intermolecular Interactions

The molecular structure of Febantel is characterized by a central phenyl ring substituted with a
methoxyacetylamino group and a phenylthio group. A key feature is the guanidino-like moiety
with two methoxycarbonyl substituents.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds. In the crystal
packing, molecules are linked by a network of intermolecular hydrogen bonds, forming a stable
three-dimensional supramolecular architecture.[3] These interactions are crucial for the
physical properties of the solid form, including its melting point and dissolution rate.
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Crystal Structure of Febantel Derivatives

A comprehensive search of the crystallographic literature and databases reveals a notable lack
of publicly available single-crystal X-ray diffraction data for synthetic derivatives of Febantel.
While the crystal structures of its main metabolites, fenbendazole and oxfendazole, are known,
studies detailing the synthesis and crystallographic analysis of novel Febantel analogs are
scarce.[1][12]

This represents a significant gap in the understanding of the structure-activity relationship of
this class of compounds and an opportunity for further research. The synthesis and
crystallographic analysis of Febantel derivatives could provide valuable insights for the design
of new anthelmintic agents with improved properties.

Experimental Protocols

The determination of the crystal structure of Febantel and the screening for its different
polymorphic forms involve several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the precise three-dimensional arrangement of
atoms in a crystalline solid.

Methodology:

o Crystal Growth: Single crystals of Febantel suitable for X-ray diffraction are typically grown
by slow evaporation of a saturated solution in an appropriate solvent.

o Data Collection: A selected single crystal is mounted on a goniometer and placed in a
diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction
pattern is recorded on a detector as the crystal is rotated. For the determination of the crystal
structure of Febantel (CCDC 872402), data was collected on an Oxford Diffraction Xcalibur
diffractometer with a Sapphire3 CCD detector using Mo Ka radiation.

 Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson methods and refined using full-matrix least-squares on F2. All non-hydrogen
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atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated
positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and
assessing the crystallinity of a sample.

Methodology:

» Sample Preparation: A small amount of the powdered sample is gently packed into a sample
holder.

o Data Collection: The sample is placed in a powder diffractometer, and a divergent beam of
X-rays is directed at the sample. The detector scans a range of 26 angles to record the
intensity of the diffracted X-rays.

o Data Analysis: The resulting diffractogram, a plot of intensity versus 28, is a characteristic
fingerprint of the crystalline phases present in the sample. This can be compared to
reference patterns to identify the material and its polymorphic form.

Polymorph Screening Workflow

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical
consideration in pharmaceutical development as different polymorphs can have different
physical properties. A systematic polymorph screen is essential to identify all possible
crystalline forms of a drug substance.
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Caption: A workflow diagram for a typical polymorph screening process of an active
pharmaceutical ingredient.

Conclusion

The crystal structure of Febantel is well-characterized, providing a solid foundation for
understanding its physicochemical properties. The detailed crystallographic data, available
through the CCDC, is invaluable for computational modeling and solid-state characterization.
However, the lack of publicly available crystal structures for its synthetic derivatives highlights a
key area for future research. The synthesis of novel Febantel analogs and their
crystallographic analysis will be crucial for the rational design of next-generation anthelmintic
drugs with enhanced efficacy and improved pharmaceutical profiles. The experimental
protocols and workflows outlined in this guide provide a framework for researchers in the field
to pursue these investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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